N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and is further functionalized with benzylcarbamoyl and methoxybenzamide groups. This structural complexity endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
The interaction of pyrazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the activity of the target .
Biochemical Pathways
Pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. These can include pathways involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The ADME properties of pyrazole derivatives can vary widely, depending on their specific chemical structures. Factors such as solubility, stability, and metabolic stability can influence their bioavailability .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include the inhibition of enzyme activity, the modulation of receptor signaling, and the induction of cell death in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, the reaction of 5-amino-3-methylthio-1H-pyrazole-4-carbonitrile with α-haloketones under basic conditions can yield the thieno[3,4-c]pyrazole scaffold .
This can be accomplished through nucleophilic substitution reactions, where the thieno[3,4-c]pyrazole intermediate is reacted with benzyl isocyanate and 3-methoxybenzoyl chloride under controlled conditions . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require the presence of catalysts or base agents to facilitate the reactions.
Industrial Production Methods
These include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for efficient processing, and utilizing advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Benzyl isocyanate, 3-methoxybenzoyl chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide has a wide range of scientific research applications, including:
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide can be compared with other similar compounds, such as:
Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Benzylcarbamoyl derivatives: Compounds with benzylcarbamoyl groups may exhibit similar reactivity and biological activity, but their overall properties are influenced by the presence of other functional groups.
Methoxybenzamide derivatives: These compounds contain the methoxybenzamide moiety and may have comparable pharmacological profiles, but their activity is modulated by the rest of the molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting synergistic effects on its chemical and biological properties.
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-17-9-5-8-16(10-17)22(28)24-21-18-13-30-14-19(18)25-26(21)12-20(27)23-11-15-6-3-2-4-7-15/h2-10H,11-14H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDQJQDOOCFTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.